An In-Depth Technical Guide to Ethyl (2S)-2-chloro-3-oxobutanoate (CAS 609-15-4)
An In-Depth Technical Guide to Ethyl (2S)-2-chloro-3-oxobutanoate (CAS 609-15-4)
Executive Summary
Ethyl 2-chloro-3-oxobutanoate, commonly known as ethyl 2-chloroacetoacetate (CAS 609-15-4), is a highly reactive, multifaceted organic compound utilized extensively as a building block in pharmaceutical and agrochemical synthesis[1]. While the CAS number 609-15-4 generally refers to the racemic mixture, the (2S) enantiomer exhibits distinct stereochemical interactions in biological systems, particularly in chiral reductions and enzymatic inhibitions. This whitepaper synthesizes the physicochemical profiling, mechanistic applications, and validated experimental protocols for this critical synthon, focusing on its role as a Tn3 resolvase inhibitor[2] and its unique metabolic transformation via glutathione-mediated dehalogenation[3].
Physicochemical Profiling
The dual functionality of ethyl 2-chloro-3-oxobutanoate—featuring both a chloroacetyl group and an ester moiety—renders it highly susceptible to nucleophilic substitution and enolate chemistry[4]. The table below summarizes its foundational quantitative data.
| Property | Value | Causality / Significance |
| CAS Number | 609-15-4[5] | Identifies the racemic mixture; chiral separation is required for pure (2S). |
| Molecular Formula | C₆H₉ClO₃[6] | Provides the basis for its molecular weight and stoichiometric calculations. |
| Molecular Weight | 164.59 g/mol [7] | Critical for precise molarity calculations in enzymatic assays. |
| Boiling Point | ~107 °C at 14 mmHg | Necessitates vacuum distillation to prevent thermal degradation during purification. |
| Density | 1.19 g/mL at 25 °C | Used for accurate volumetric dispensing in solvent-free reaction setups. |
| Water Solubility | 17 g/L at 20 °C[8] | Moderate hydrophobicity dictates the use of organic co-solvents in biological assays. |
Mechanistic Applications in Biochemistry
Tn3 Resolvase Inhibition
Ethyl 2-chloroacetoacetate (also designated as A 21960 in biochemical catalogs) acts as a potent inhibitor of Tn3 resolvase[2]. The mechanism of action involves blocking the synapse formation between the resolvase enzyme and two directly repeated res sites[9]. By inhibiting this site-specific recombination, the compound serves as a crucial tool for studying bacterial infection pathways and horizontal gene transfer mechanisms[10].
Microbial Dehalogenation via Glutathione
In microbiological studies involving Saccharomyces cerevisiae, ethyl 2-chloroacetoacetate undergoes a novel aerobic reductive dechlorination[4]. The mechanism proceeds via a two-step cytosolic pathway mediated by glutathione (GSH)[3]:
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Nucleophilic Substitution: A glutathione-dependent dehalogenase catalyzes the nucleophilic replacement of the chloride substituent by a GSH molecule, forming a thioether intermediate[3].
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Thiolytic Cleavage: A second GSH molecule attacks the thioether bridge. This thiolytic cleavage liberates the dehalogenated product (ethyl acetoacetate) and yields glutathione disulfide (GSSG), representing a net transfer of two electrons[3].
Caption: Glutathione-mediated microbial dehalogenation pathway of ethyl 2-chloroacetoacetate.
Experimental Protocols
Synthesis via Sulfonyl Chloride Chlorination
To ensure high selectivity for the 2-position and avoid the formation of the 4-chloro isomer, chlorination using sulfonyl chloride is the industry standard[4]. This protocol is designed to be self-validating through strict temperature and pressure controls.
Step-by-Step Methodology:
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Reactor Preparation: Charge a glass-lined reactor with 1.0 molar equivalent of ethyl acetoacetate[4].
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Thermal Control: Cool the reactor to a strict temperature range of -5 °C to 10 °C[4]. Causality: Low temperatures suppress radical-mediated over-chlorination.
-
Reagent Addition: Add 1.0 molar equivalent of sulfonyl chloride dropwise under constant stirring and negative pressure[8].
-
Reaction Maturation: Gradually raise the temperature to 20–25 °C and stir for 4 hours[4].
-
Degassing & Neutralization: Apply a vacuum to remove residual acidic gases (HCl and SO₂). Bubble the off-gases through a caustic soda (NaOH) trap to neutralize environmental hazards[4].
-
Purification: Wash the crude reactant with saturated brine, separate the organic layer, and purify via fractional distillation under reduced pressure (e.g., 14 mmHg) to yield the clear, bright yellow liquid[8].
Caption: Step-by-step synthesis workflow for ethyl 2-chloroacetoacetate via sulfonyl chloride.
In Vitro Tn3 Resolvase Inhibition Assay
When utilizing ethyl 2-chloroacetoacetate (A 21960) for enzymatic studies, the following self-validating protocol ensures reproducible inhibition of synapse formation[9].
Step-by-Step Methodology:
-
Stock Preparation: Dissolve ethyl 2-chloroacetoacetate in DMSO to create a 10 mM stock solution. Causality: DMSO ensures complete solubilization of the hydrophobic ethyl ester moiety before aqueous dilution.
-
Enzyme Incubation: Pre-incubate purified Tn3 resolvase with varying concentrations of the inhibitor (e.g., 10 µM to 500 µM) in a standard recombination buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM NaCl) for 15 minutes at 37 °C.
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Substrate Addition: Introduce the supercoiled plasmid DNA containing two directly repeated res sites.
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Reaction Termination: After 30 minutes, terminate the reaction by adding a stop buffer containing SDS and Proteinase K to degrade the resolvase.
-
Validation: Analyze the reaction products via agarose gel electrophoresis. The absence of recombinant topological products (catenanes) visually validates the inhibition of synapse formation[2].
References
-
Synthonix. "Ethyl 2-chloro-3-oxobutyrate -[E69127]". Available at: [Link]
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Fisher Scientific. "CAS RN 609-15-4". Available at: [Link]
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Nbinno. "Understanding the Applications of Ethyl 2-Chloroacetoacetate (CAS 609-15-4)". Available at: [Link]
-
Immunomart. "A 21960". Available at:[Link]
-
PubMed. "Fungal aerobic reductive dechlorination of ethyl 2-chloroacetoacetate by Saccharomyces cerevisiae". Available at:[Link]
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- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fungal aerobic reductive dechlorination of ethyl 2-chloroacetoacetate by Saccharomyces cerevisiae: mechanism of a novel type of microbial dehalogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scbt.com [scbt.com]
- 6. CAS RN 609-15-4 | Fisher Scientific [fishersci.no]
- 7. Synthonix, Inc > 609-15-4 | Ethyl 2-chloro-3-oxobutyrate [synthonix.com]
- 8. Page loading... [guidechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A 21960 - Immunomart [immunomart.com]
